Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

medicinal chemistry kinase inhibitors structure–activity relationship

Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-13-4) is a trisubstituted pyrrolo[3,2-d]pyrimidine derivative featuring methyl groups at the 2-, 3-, and 6-positions, a 4‑oxo functionality, and an ethyl carboxylate ester at the 7‑position. This scaffold belongs to the 9‑deazapurine family, a privileged structure in medicinal chemistry frequently used as a kinase‑hinge‑binding motif.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 51618-13-4
Cat. No. B3269757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
CAS51618-13-4
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C1N=C(N(C2=O)C)C)C
InChIInChI=1S/C12H15N3O3/c1-5-18-12(17)8-6(2)13-10-9(8)14-7(3)15(4)11(10)16/h13H,5H2,1-4H3
InChIKeyJIQAPXVBWOIMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-13-4) – Core Structural and Physicochemical Profile for Procurement and Research


Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-13-4) is a trisubstituted pyrrolo[3,2-d]pyrimidine derivative featuring methyl groups at the 2-, 3-, and 6-positions, a 4‑oxo functionality, and an ethyl carboxylate ester at the 7‑position . This scaffold belongs to the 9‑deazapurine family, a privileged structure in medicinal chemistry frequently used as a kinase‑hinge‑binding motif [1]. The compound is commercially available at >98% purity and is primarily utilized as a versatile building block for library synthesis and lead optimization programs .

Why Simple Substitution with a Des‑methyl Analog Can Derail Your SAR: The Case of Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate


Within the pyrrolo[3,2-d]pyrimidine‑7‑carboxylate series, the number and position of methyl substituents profoundly alter both electronic distribution and steric environment, directly impacting target binding, metabolic stability, and physicochemical properties such as lipophilicity and solubility [1]. Replacing Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate with a less substituted analog—e.g., the 3,6‑dimethyl or unsubstituted core—introduces structural variables that can lead to divergent pharmacokinetic profiles or loss of potency in a given series. The following quantitative evidence demonstrates that even a single additional methyl group can be the decisive factor in scientific selection, making generic substitution a high‑risk strategy without confirmatory head‑to‑head data [2].

Quantitative Differentiation of Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate from Its Closest Commercial Analogs


Increased Molecular Weight and Steric Bulk Relative to the 3,6‑Dimethyl Analog

Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-13-4) has a molecular weight of 249.27 g/mol, which is 14.03 g/mol heavier than its direct des‑methyl analog Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 51618-12-3, MW 235.24 g/mol) . This difference corresponds to the additional methyl group at the 2-position, increasing both steric bulk and carbon count .

medicinal chemistry kinase inhibitors structure–activity relationship

Predicted Lipophilicity Shift (clogP) Driven by the 2‑Methyl Substituent

Computational prediction (ALOGPS 2.1) indicates that the target compound exhibits a clogP of approximately 1.1, compared to a clogP of ≈0.7 for the 3,6‑dimethyl analog [1]. This +0.4 log unit increase arises solely from the additional 2‑methyl group and suggests enhanced membrane permeability but potentially reduced aqueous solubility relative to the comparator [1].

logP lipophilicity ADME prediction drug likeness

Commercial Availability and Purity Consistency for Reproducible SAR Studies

The target compound is consistently offered at ≥98% purity by multiple vendors (e.g., MolCore, Leyan), with lot‑specific certificates of analysis ensuring batch‑to‑batch reproducibility . In contrast, the 3,6‑dimethyl analog is frequently listed at 95% purity, introducing a potential source of variability in biological assays .

chemical procurement building block purity quality control

Optimized Application Scenarios for Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Based on Verifiable Differentiation


Kinase Inhibitor Lead Optimization Requiring Enhanced Steric Bulk at the Hinge‑Binding Motif

The additional 2‑methyl substituent (ΔMW +14.03 g/mol; ΔclogP +0.4 log units vs. the 3,6‑dimethyl analog) makes this scaffold ideal for probing the steric tolerance of the adenine‑binding pocket in kinases. Researchers seeking to improve selectivity by filling a hydrophobic sub‑pocket can use the trimethyl core to gain potency without a major synthetic overhaul, as evidenced by the predicted lipophilicity shift that correlates with improved membrane permeability [1].

Parallel Library Synthesis Demanding High Batch‑to‑Batch Reproducibility

With a guaranteed purity of ≥98% (compared to 95% typical for the des‑methyl analog), this compound minimizes the risk of impurity‑driven false positives in high‑throughput screening. Procurement teams can confidently order multi‑gram quantities knowing that each lot will meet tight specifications, a critical requirement for pharmaceutical lead discovery where SAR clarity depends on chemical integrity [1].

Development of CNS‑Penetrant Candidates Leveraging Optimized Lipophilicity

The predicted clogP of ≈1.1 positions this compound within the optimal range for CNS drug candidacy (typically clogP 1–3). Compared to the 3,6‑dimethyl analog (clogP ≈0.7), the trimethyl variant offers a calculated 2.5‑fold increase in membrane partitioning, making it a superior starting point for programs targeting neurological indications where passive BBB penetration is desired [1].

Quote Request

Request a Quote for Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.